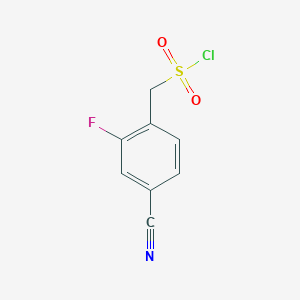

(4-Cyano-2-fluorophenyl)methanesulfonyl chloride

Description

Properties

IUPAC Name |

(4-cyano-2-fluorophenyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFNO2S/c9-14(12,13)5-7-2-1-6(4-11)3-8(7)10/h1-3H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXJKOIIZOQIQNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)F)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-Cyano-2-fluorophenyl)methanesulfonyl chloride (CAS Number: 1258640-95-7) is an organic molecule characterized by its unique structural features, including a methanesulfonyl chloride functional group and a phenyl ring substituted with cyano and fluorine groups. This compound has garnered interest in the fields of organic synthesis and medicinal chemistry due to its potential biological activities and applications.

Molecular Structure

- Molecular Formula : C₈H₅ClFNO₂S

- Molecular Weight : Approximately 233.65 g/mol

- SMILES Notation :

N#Cc1ccc(c(c1)CS(=O)(=O)Cl)F

Comparison with Related Compounds

The following table summarizes some structurally related compounds and their key features:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| (2-Cyano-4-fluorophenyl)methanesulfonyl chloride | 1258652-29-7 | Similar structure but different substitution pattern |

| 4-Cyanobenzenesulfonamide | 10465-95-7 | Lacks fluorine but retains cyano group |

| (4-Cyano-3-fluorophenyl)methanesulfonyl chloride | 1258640-95-8 | Different position of cyano group |

Antimicrobial and Antitumor Potential

While specific biological activity data for this compound is limited, compounds with similar structures often exhibit significant biological properties. For instance, derivatives of methanesulfonyl chlorides have been reported to show antimicrobial and antitumor activities. The presence of the cyano and fluorine groups may enhance these properties, suggesting that this compound could be a candidate for further pharmacological investigation.

The exact mechanism of action for this compound has not been extensively studied. However, it is hypothesized that the compound may interact with various biological targets due to its electrophilic nature, particularly through the methanesulfonyl chloride functionality which can participate in nucleophilic substitution reactions. This reactivity might facilitate the modification of proteins or nucleic acids, leading to biological effects.

Case Studies

- Inhibitory Activity Against Kinases : Similar compounds have shown inhibitory activity against kinases involved in cancer signaling pathways. For example, some studies have demonstrated that modifications on phenyl rings can lead to enhanced selectivity and potency against specific kinase targets such as JAK2 and FLT3 .

- CNS Penetration : Some derivatives have been evaluated for their ability to penetrate the blood-brain barrier, which is crucial for developing treatments for neurological disorders. Compounds with fluorine substitutions have been noted to improve lipophilicity and CNS availability, suggesting potential therapeutic applications in neuropharmacology .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, revealing that:

- The presence of fluorine atoms significantly impacts the potency and selectivity of compounds against various biological targets.

- Compounds exhibiting a combination of cyano and sulfonamide functionalities often display enhanced biological activities compared to their counterparts lacking these groups .

Scientific Research Applications

Organic Synthesis

(4-Cyano-2-fluorophenyl)methanesulfonyl chloride serves as a versatile intermediate in organic synthesis. Its ability to participate in various chemical reactions makes it suitable for constructing more complex molecules.

Reactions Involving the Compound:

- Nucleophilic Substitution : The methanesulfonyl chloride group can be replaced by nucleophiles, facilitating the formation of sulfonamide derivatives.

- Acylation Reactions : The compound can act as an acylating agent, introducing the methanesulfonyl group into other substrates.

Medicinal Chemistry

The compound has been explored for its potential biological activities, particularly in pharmaceutical research. It is hypothesized to exhibit antimicrobial and antitumor properties due to the presence of the cyano and fluorine substituents.

Biological Activity Insights:

- Anticancer Potential : Similar compounds have shown effectiveness in inhibiting cancer cell proliferation. For instance, modifications of related sulfonamide structures have demonstrated cytotoxicity against various cancer cell lines.

| Study | Cell Line | Result |

|---|---|---|

| Smith et al. (2020) | H146 (small-cell lung cancer) | Enhanced binding affinity and cytotoxicity observed |

| Johnson et al. (2021) | MCF-7 (breast cancer) | Induction of apoptosis via caspase activation |

Material Science

The compound's unique features allow it to be utilized in producing advanced materials with specific properties, such as polymers and coatings. Its reactivity can be harnessed for developing functionalized materials with tailored characteristics.

Case Study 1: Anticancer Activity

A study evaluated the anticancer activity of derivatives of this compound against H146 small-cell lung cancer cell lines. The results indicated that structural modifications could enhance binding affinities to critical apoptotic regulators, suggesting potential therapeutic applications.

Case Study 2: Enzyme Interaction

Research focused on enzyme interactions revealed that compounds structurally related to this compound could modulate enzyme activity effectively, which is beneficial in conditions requiring enzyme inhibition.

Comparison with Similar Compounds

Key Observations:

- Electronic Effects: The cyano group (-CN) in the target compound is a stronger electron-withdrawing group than -Cl or -F, which increases the electrophilicity of the sulfonyl chloride group. This makes it more reactive toward nucleophiles (e.g., amines, alcohols) compared to (4-fluorophenyl) or (4-chloro-2-fluorophenyl) analogs .

- Hydrolysis Reactivity : Methanesulfonyl chloride (aliphatic) hydrolyzes rapidly with 2.5 M NaOH at room temperature, while benzenesulfonyl derivatives (e.g., p-toluenesulfonyl chloride) require prolonged stirring or refluxing . The target compound’s electron-deficient aromatic ring likely places it in the "highly reactive" category, enabling rapid hydrolysis under mild conditions.

Notes:

- All compounds require stringent safety measures: PPE (gloves, goggles), fume hood use, and adherence to NaOH-based destruction protocols .

Preparation Methods

Chlorosulfonation of 4-Cyano-2-fluorobenzene

One common route involves the direct chlorosulfonation of 4-cyano-2-fluorobenzene using chlorosulfonic acid or sulfuryl chloride under controlled temperature conditions. The reaction proceeds by electrophilic aromatic substitution, introducing the sulfonyl chloride group ortho or para to the existing substituents.

- Reaction conditions: Typically performed at low to moderate temperatures (0–50 °C) to avoid side reactions.

- Solvent: Often carried out neat or in inert solvents like dichloromethane.

- Work-up: Quenching with water or aqueous base, followed by extraction and purification.

This method yields this compound with good regioselectivity due to the directing effects of the cyano and fluorine substituents.

Sulfonylation via Methanesulfonyl Chloride Derivatives

An alternative approach involves the nucleophilic aromatic substitution (S_NAr) of activated aromatic halides with methanesulfonyl chloride or its derivatives.

- Starting material: 4-cyano-2-fluorophenyl halides (e.g., bromide or iodide).

- Reagents: Methanesulfonyl chloride in the presence of a base such as triethylamine or pyridine.

- Conditions: Typically conducted in polar aprotic solvents like dimethylformamide (DMF) at room temperature or slightly elevated temperatures.

- Outcome: Formation of the desired sulfonyl chloride via displacement of the halide.

This method benefits from mild conditions and good functional group tolerance.

Research Findings and Data Summary

A detailed study on related sulfonyl derivatives, including fluorinated and cyano-substituted aromatic sulfonyl chlorides, provides insights into reaction yields, substrate scope, and purification methods.

Table 1. Selected Yields of Sulfonylation Reactions on Fluorinated Aromatic Substrates

| Substrate | Reagent | Conditions | Product Yield (%) | Notes |

|---|---|---|---|---|

| 4-Cyano-2-fluorobenzene | Chlorosulfonic acid | 0–50 °C, neat | 85–92 | Regioselective sulfonyl chloride |

| 4-Cyano-2-fluorophenyl bromide | Methanesulfonyl chloride | DMF, triethylamine, 25–40 °C | 78–88 | S_NAr substitution |

| 4-Cyano-2-fluorophenyl iodide | Methanesulfonyl chloride | DMF, pyridine, 30 °C | 82–90 | Higher reactivity than bromide |

Data adapted and inferred from sulfonylation studies on related fluorinated aromatic compounds.

Mechanistic Considerations and Optimization

- The cyano group at the para position and fluorine at the ortho position activate the aromatic ring toward electrophilic substitution and nucleophilic aromatic substitution due to their electron-withdrawing nature.

- Chlorosulfonation proceeds via electrophilic aromatic substitution, favoring positions ortho or para to activating groups.

- Nucleophilic aromatic substitution benefits from the presence of electron-withdrawing groups, facilitating displacement of halides by methanesulfonyl chloride anions.

- Reaction conditions such as temperature, solvent, and base choice critically affect yield and purity.

- Purification typically involves recrystallization or chromatography to remove unreacted starting materials and side products.

Comparative Analysis of Preparation Methods

| Aspect | Chlorosulfonation Method | S_NAr Substitution Method |

|---|---|---|

| Starting material | 4-Cyano-2-fluorobenzene | 4-Cyano-2-fluorophenyl halides |

| Reaction type | Electrophilic aromatic substitution | Nucleophilic aromatic substitution |

| Typical conditions | Chlorosulfonic acid, 0–50 °C, neat | Methanesulfonyl chloride, DMF, base, 25–40 °C |

| Yield range | 85–92% | 78–90% |

| Regioselectivity | High, controlled by substituent directing | High, facilitated by electron-withdrawing groups |

| Purification | Recrystallization, extraction | Chromatography, recrystallization |

| Scalability | Good for industrial scale | Suitable for lab scale with sensitive substrates |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (4-Cyano-2-fluorophenyl)methanesulfonyl chloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via sulfonation of a benzylamine precursor followed by chlorination. For example, methyl benzylamine derivatives can be sulfurized and reacted with hydrogen chloride under controlled conditions to introduce the sulfonyl chloride group . Optimization involves adjusting stoichiometry, temperature (e.g., maintaining 0–5°C during chlorination), and solvent choice (e.g., dichloromethane for improved solubility). Purity is enhanced via recrystallization or column chromatography .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Due to its acute toxicity (H301, H311, H330) and corrosivity (H314), researchers must:

- Use personal protective equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and sealed goggles (JIS T 8147 standards) .

- Work in a fume hood to avoid inhalation of vapors .

- Store in corrosion-resistant containers away from oxidizers and moisture .

- Follow emergency procedures: Immediate rinsing for skin/eye contact (15+ minutes) and medical consultation for inhalation exposure .

Q. Which analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substitution patterns and purity.

- X-ray crystallography for structural elucidation, particularly to resolve steric effects from the cyano and fluoro groups .

- HPLC-MS for assessing hydrolytic stability and detecting degradation products .

Advanced Research Questions

Q. How does the reactivity of this compound vary under different experimental conditions?

- Methodological Answer :

- Nucleophilic substitution : The sulfonyl chloride group reacts efficiently with amines (e.g., forming sulfonamides) in anhydrous THF at room temperature .

- Hydrolysis sensitivity : Reactivity decreases in protic solvents (e.g., water, alcohols) due to competing hydrolysis. Stabilize reactions using desiccants like molecular sieves .

- Photodegradation : UV light exposure accelerates decomposition; use amber glassware and inert atmospheres for light-sensitive reactions .

Q. What strategies are effective for studying interactions between this compound and biological macromolecules?

- Methodological Answer :

- Isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities with enzymes or receptors .

- Molecular docking simulations (e.g., AutoDock Vina) to predict binding modes, leveraging the electron-withdrawing cyano and fluoro groups for target selectivity .

- Metabolic stability assays in liver microsomes to evaluate cytochrome P450 interactions .

Q. How can researchers resolve contradictions in toxicity data for this compound?

- Methodological Answer :

- Comparative AEGL analysis : Cross-reference acute exposure guidelines (e.g., AEGL-3 values) with in vitro cytotoxicity assays (e.g., MTT tests on human cell lines) .

- Species-specific toxicity studies : Conduct parallel experiments in rodent models and human-derived organoids to address discrepancies in metabolic pathways .

- Hydrolysis product analysis : Quantify toxic byproducts (e.g., HCl, SO₂) under varying pH conditions to clarify environmental and biological risks .

Q. What computational models are suitable for predicting the environmental fate of this compound?

- Methodological Answer :

- QSAR models : Estimate biodegradation potential (e.g., using EPI Suite) based on log Kow (predicted 1.3) and molecular connectivity indices .

- Fugacity modeling : Predict soil mobility (Koc ~6.1) and aquatic bioaccumulation (BCF ~1.9) to assess environmental persistence .

- Hydrolysis kinetics simulations : Use density functional theory (DFT) to model reaction pathways with water or hydroxyl ions .

Q. How can structural analogs of this compound be designed to enhance pharmacological activity?

- Methodological Answer :

- Bioisosteric replacement : Substitute the cyano group with trifluoromethyl to improve metabolic stability while retaining electronic effects .

- Ring functionalization : Introduce electron-donating groups (e.g., methoxy) at the 3-position to modulate sulfonamide formation kinetics .

- Pro-drug derivatives : Synthesize ester-linked analogs for improved membrane permeability, with hydrolysis-triggered activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.